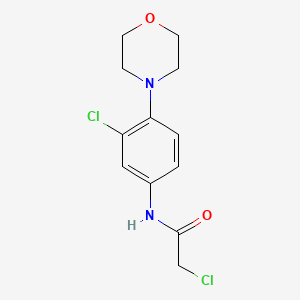
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic): is a complex organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.282 . This compound belongs to the class of acridines, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of amines with appropriate diketones or keto-esters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents at various positions on the acridine ring.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide , potassium permanganate , and hydrogen peroxide .
Reduction: Reducing agents like sodium borohydride , lithium aluminum hydride , and hydrazine are often used.
Substitution: Nucleophiles like ammonia , alkyl halides , and aryl halides are employed, along with electrophiles such as sulfonic acids and nitro groups .
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
科学的研究の応用
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: Applied in the development of new materials, dyes, and pigments.
作用機序
The mechanism by which (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) can be compared with other similar compounds, such as 9-amino-1,2,3,4-tetrahydroacridine and tacrine hydrochloride . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) lies in its specific stereochemistry and the resulting biological effects.
特性
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-7-5-6-3-1-2-4-8(6)16-11(7)10(15)13(18)12(9)17/h1-5,9-10,12-13,17-18H,14-15H2/t9-,10+,12+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHAATWQBQLHNR-YGNMPJRFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(C(C(C(C3=N2)N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3[C@@H]([C@H]([C@H]([C@@H](C3=N2)N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2960457.png)
![5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960458.png)
![N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2960459.png)




![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)
![N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide](/img/structure/B2960471.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2960474.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2960475.png)
